molecular formula C16H21N5O2 B6926632 N-methyl-2-[1-(3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonyl)piperidin-4-yl]acetamide

N-methyl-2-[1-(3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonyl)piperidin-4-yl]acetamide

Cat. No.: B6926632
M. Wt: 315.37 g/mol
InChI Key: FEQFQEUPJOPRMW-UHFFFAOYSA-N
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Description

N-methyl-2-[1-(3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonyl)piperidin-4-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities and applications in medicinal chemistry

Properties

IUPAC Name

N-methyl-2-[1-(3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonyl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-10-13-8-12(9-18-15(13)20-19-10)16(23)21-5-3-11(4-6-21)7-14(22)17-2/h8-9,11H,3-7H2,1-2H3,(H,17,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQFQEUPJOPRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=NC2=NN1)C(=O)N3CCC(CC3)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[1-(3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonyl)piperidin-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine ring: The pyrazolo[3,4-b]pyridine intermediate is then reacted with a piperidine derivative, often under reflux conditions in the presence of a suitable solvent.

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[1-(3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonyl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-methyl-2-[1-(3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonyl)piperidin-4-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-methyl-2-[1-(3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The pyrazolo[3,4-b]pyridine core is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring and acetamide group can enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-[1-(3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonyl)piperidin-4-yl]acetamide: shares structural similarities with other pyrazolo[3,4-b]pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine ring and the acetamide group differentiates it from other pyrazolo[3,4-b]pyridine derivatives, potentially leading to unique interactions with biological targets and novel applications in various fields.

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